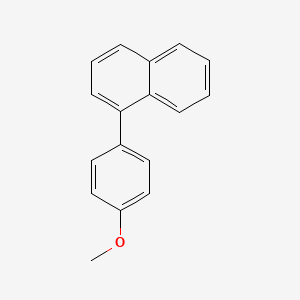

1-(4-Methoxyphenyl)naphthalene

描述

Significance of Arylnaphthalene Scaffolds in Organic Chemistry

The arylnaphthalene scaffold is a privileged structure in organic and medicinal chemistry due to its presence in a wide range of biologically active compounds. pensoft.netresearchgate.net Lignans (B1203133), a large group of naturally occurring phenylpropanoid dimers, often feature arylnaphthalene structures and have a long history in traditional medicine. pensoft.net These scaffolds are recognized for their unique and relatively rigid tetracyclic skeletons, which serve as valuable platforms for drug discovery. researchgate.net

The pharmacological potential of arylnaphthalene lignans is extensive, with studies reporting cytotoxic, antiviral, anti-inflammatory, antiprotozoal, and antiplatelet activities. pensoft.netresearchgate.netmdpi.com For instance, certain arylnaphthalene lignans like justicidin B have shown notable efficacy against viruses such as SARS-CoV-2 and vesicular stomatitis virus. pensoft.net Their potential as anticancer agents is a significant area of investigation, with research demonstrating antiproliferative and pro-apoptotic effects against various cancer cell lines, including leukemia, breast cancer, and colon cancer. mdpi.commdpi.comnih.gov The structural diversity and wide range of functionalities make arylnaphthalenes promising candidates for the development of new pharmaceutical agents. pensoft.net Beyond medicine, arylnaphthalene derivatives are also explored in materials science, particularly in the field of organic electronics. nih.gov

Historical Perspective on Substituted Naphthalene (B1677914) Synthesis Methodologies

The synthesis of naphthalene and its derivatives has evolved significantly over time. Historically, the primary source of naphthalene was coal tar, a byproduct of coal distillation. ijrpr.com Early laboratory syntheses included classical methods like the Wagner-Jauregg reaction to produce phenyl-substituted naphthalenes and the Haworth synthesis. ijrpr.comekb.eg The Diels-Alder reaction also provided a conventional route to the naphthalene core. ekb.eg

A major challenge in early synthetic chemistry was achieving regiochemical control—the ability to place substituents at specific positions on the naphthalene ring. researchgate.net Traditional electrophilic aromatic substitution reactions on naphthalene often yield a mixture of products, complicating the synthesis of polysubstituted derivatives. researchgate.net To overcome this, modern synthetic chemistry has shifted towards de novo approaches, where the substitution pattern of the final product is determined by the structure of the starting materials. researchgate.net The development of transition metal-catalyzed reactions, such as palladium-catalyzed carboannulation and copper-catalyzed coupling, has provided efficient and highly regioselective methods for constructing substituted naphthalenes from simpler precursors like benzene (B151609) derivatives. thieme-connect.comchemistryviews.org These modern methods offer significant advantages in terms of efficiency and control, saving labor and reducing costs compared to routes that require modifying a pre-existing naphthalene core. chemistryviews.org

Overview of Academic Research Trajectories for 1-(4-Methoxyphenyl)naphthalene and its Derivatives

Academic research on this compound and its derivatives spans synthetic methodology, structural analysis, and applications in materials science and medicinal chemistry. The parent compound itself has been synthesized and characterized as part of broader studies on cross-coupling reactions. For example, its preparation via a Suzuki cross-coupling reaction has been reported, with detailed spectroscopic data provided. rsc.org

| Technique | Reported Data | Source |

|---|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 7.93-7.82 (m, 3H), 7.52-7.39 (m, 6H), 7.04-7.02 (m, 2H), 3.88 (s, 3H) ppm | rsc.org |

Research has heavily focused on creating and evaluating derivatives of this compound for specific functions. These studies highlight the versatility of the arylnaphthalene scaffold.

Materials Science: Derivatives have been designed as hole-transporting materials (HTMs) for use in perovskite solar cells (PSCs). In one study, N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives were synthesized and showed good stability and high hole mobility, with one derivative leading to a power conversion efficiency of 15.91% in a PSC device. rsc.org

Medicinal Chemistry: The core structure has been incorporated into more complex molecules to explore potential therapeutic applications.

Researchers have synthesized naphthalene-substituted triazole spirodienones, including a derivative of this compound, and evaluated their antitumor activities against various cancer cell lines. nih.gov

Another line of research involves synthesizing 1,4-bis(arylsulfonamido)naphthalene derivatives as potential inhibitors of the Keap1-Nrf2 protein-protein interaction, a target for controlling neuroinflammatory disorders. nih.gov

Structural and Synthetic Chemistry: Significant work has been done on the synthesis and structural elucidation of related compounds. The crystal structure of 1,4-Bis(4-methoxyphenyl)naphthalene has been determined, revealing how the methoxy-substituted benzene rings are splayed out of the plane of the naphthalene system. nih.goviucr.org The synthesis of other complex heterocyclic derivatives, such as 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)- pensoft.netresearchgate.netCurrent time information in Bangalore, IN.-oxadiazol-2-yl)sulfanyl)ethanone, has also been reported, along with their optical and thermal properties. scientific.net

The following interactive table summarizes key research findings on various derivatives of this compound.

| Derivative Class | Research Focus | Key Finding/Application | Source(s) |

|---|---|---|---|

| N,N-bis(4-methoxyphenyl)naphthalen-2-amine | Materials Science (Perovskite Solar Cells) | Demonstrated high hole mobility and improved power conversion efficiency. | rsc.org |

| Naphthalene-substituted triazoles | Medicinal Chemistry (Anticancer) | Synthesized and evaluated for antitumor activity against cell lines like MDA-MB-231 and HeLa. | nih.gov |

| 1,4-Bis(4-methoxyphenyl)naphthalene | Structural Chemistry | Crystal structure elucidated, showing splayed conformation of phenyl rings relative to the naphthalene core. | nih.goviucr.org |

| 1,4-bis(arylsulfonamido)naphthalene | Medicinal Chemistry (Neuroinflammation) | Designed as inhibitors of the Keap1-Nrf2 protein-protein interaction. | nih.gov |

| Oxadiazole-Sulfanyl-Ethanone Derivatives | Synthesis and Material Properties | Synthesized and characterized for optical and thermal properties; found to be transparent in the visible region. | scientific.net |

Structure

3D Structure

属性

分子式 |

C17H14O |

|---|---|

分子量 |

234.29 g/mol |

IUPAC 名称 |

1-(4-methoxyphenyl)naphthalene |

InChI |

InChI=1S/C17H14O/c1-18-15-11-9-14(10-12-15)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3 |

InChI 键 |

SOKALMMKJGUKGK-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 4 Methoxyphenyl Naphthalene and Its Analogues

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly with palladium, has revolutionized the formation of aryl-aryl bonds, providing a direct and efficient route to 1-(4-Methoxyphenyl)naphthalene and related structures.

Suzuki-Miyaura Cross-Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl compounds. researchgate.nettcichemicals.com This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organic halide or triflate. researchgate.net The reaction proceeds under basic conditions and is valued for its mild reaction conditions and high tolerance for a wide range of functional groups. researchgate.net

A notable example involves the synthesis of a core-functionalized naphthalene (B1677914) diimide derivative, a close analogue of the target compound. The Suzuki coupling of N,N'-bis(2-ethylhexyl)-2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic acid diimide with (4-methoxyphenyl)boronic acid has been systematically optimized. The study highlights the critical role of the base and palladium precatalyst in achieving high conversion rates.

| Entry | Pd Precatalyst | Base | Conversion to 2a (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ | Hünig's base | 25 |

| 2 | Pd(OAc)₂ | NEt₃ | 31 |

| 3 | Pd(OAc)₂ | LiOH | 44 |

| 4 | Pd(OAc)₂ | NaOH | 76 |

| 5 | Pd(OAc)₂ | K₂CO₃ | 83 |

| 6 | Pd(OAc)₂ | Cs₂CO₃ | 85 |

| 7 | PdCl₂(dppf) | K₂CO₃ | 35 |

| 8 | Pd₂(dba)₃ | K₂CO₃ | 82 |

Table 1: Optimisation of Suzuki coupling reaction between N,N'-bis(2-ethylhexyl)-2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic acid diimide and (4-methoxyphenyl)boronic acid to yield the corresponding diarylated naphthalene diimide (2a). Reactions were carried out in a vibratory ball mill. nih.gov

Heck-Matsuda Cross-Coupling Variations

The Heck-Matsuda reaction offers a valuable alternative to traditional cross-coupling methods, utilizing arenediazonium salts as arylating agents. beilstein-journals.org This approach presents several advantages, including the ability to perform the reaction under phosphine-ligand-free conditions, often in air, and at room temperature. beilstein-journals.orgdntb.gov.ua The reaction is typically catalyzed by simple palladium salts like palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). beilstein-journals.org

The versatility of the Heck-Matsuda reaction has been demonstrated in the arylation of various olefins. While a specific example for the direct synthesis of this compound is not detailed in the provided sources, the arylation of alkenes with arenediazonium tosylates in water showcases the potential of this methodology for creating C-C bonds with substituted aryl groups, including those with methoxy (B1213986) substituents. beilstein-journals.orgbuchler-gmbh.com The reaction proceeds efficiently under microwave heating, highlighting a green chemistry approach. buchler-gmbh.com

| Entry | Arenediazonium Tosylate (Ar-N₂⁺TsO⁻) | Alkene | Product | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-NO₂C₆H₄ | Methyl acrylate (B77674) | Methyl (E)-3-(4-nitrophenyl)acrylate | 5 | 96 |

| 4 | 4-MeOC₆H₄ | Methyl acrylate | Methyl (E)-3-(4-methoxyphenyl)acrylate | 10 | 85 |

| 5 | 2-MeOC₆H₄ | Methyl acrylate | Methyl (E)-3-(2-methoxyphenyl)acrylate | 10 | 89 |

| 6 | 3-MeOC₆H₄ | Methyl acrylate | Methyl (E)-3-(3-methoxyphenyl)acrylate | 10 | 91 |

Table 2: Matsuda–Heck reaction of various arenediazonium tosylates with methyl acrylate in water under microwave heating. buchler-gmbh.com

Ligand-Free and Aqueous Medium Approaches in Catalytic Synthesis

In the pursuit of more sustainable and environmentally friendly synthetic methods, ligand-free and aqueous medium approaches for palladium-catalyzed cross-coupling reactions have gained significant attention. rsc.orgsemanticscholar.org These methods aim to reduce the reliance on often expensive and toxic phosphine (B1218219) ligands and organic solvents.

Research has shown that the Suzuki-Miyaura reaction can be effectively carried out in water without the need for any supporting ligands. rsc.orgsigmaaldrich.com The success of these reactions is often dependent on the choice of base and the nature of the substrates. For instance, a protocol using Pd(OAc)₂ as the catalyst and diisopropylamine (B44863) ((i-Pr)₂NH) as the base in water has demonstrated high catalytic activity for the coupling of a range of aryl halides. rsc.org Another study reported the use of aryl fluorosulfates as coupling partners in a ligand-free Suzuki reaction in water at room temperature, affording excellent yields of biaryl products. sigmaaldrich.comnih.gov

| Aryl Bromide | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| Bromobenzene (B47551) | Phenylboronic acid | Biphenyl (B1667301) | 85 |

| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 81 |

| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | 4-Cyano-4'-methoxybiphenyl | 90 |

| 3-Bromopyridine | Phenylboronic acid | 3-Phenylpyridine | 82 |

Table 3: Ligand-free palladium-catalyzed Suzuki reaction in water. researchgate.net

Multi-Component and Cascade Reaction Sequences

One-Pot Cyclization and Annulation Reactions for Naphthalene Core Formation

The formation of the naphthalene core can be achieved through elegant one-pot cyclization and annulation reactions. These methods often involve the strategic use of transition metal catalysts to orchestrate a series of bond-forming events. nih.gov For example, the synthesis of arylnaphthalene lignan (B3055560) lactones, which share the arylnaphthalene core, has been accomplished through intramolecular annulative cyclization catalyzed by various transition metals, including gold, manganese, nickel, palladium, and silver. frontiersin.orgnih.govresearchgate.net

One notable approach involves the gold-catalyzed intramolecular cyclization of alkynyl esters. frontiersin.orgnih.gov This reaction proceeds through the coordination of the catalyst to both the carbonyl and alkyne functionalities, leading to an electrophilic benzannulation and the formation of the naphthalene ring system. frontiersin.orgnih.gov While this example leads to a lactone derivative, the underlying principle of forming the arylnaphthalene scaffold is highly relevant.

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Alkynyl ester 1a | AuCl(PPh₃)/AgSbF₆ | Arylnaphthalene lactone 4a | 84 |

| Alkynyl ester 1b | AuCl(PPh₃)/AgSbF₆ | Arylnaphthalene lactone 4b | 68 |

| Alkynyl ester 1c | AuCl(PPh₃)/AgSbF₆ | Arylnaphthalene lactone 4c | 73 |

Table 4: Gold-catalyzed cyclization for the synthesis of arylnaphthalene lignan lactones. nih.gov

Condensation and Michael Addition Reactions in Derivative Synthesis

Condensation and Michael addition reactions are powerful tools for the derivatization of naphthalene precursors and the construction of more complex analogues. The Claisen-Schmidt and Aldol condensation reactions, for instance, are widely used for the synthesis of chalcones, which are α,β-unsaturated ketones. nih.gov A naphthalene-based chalcone (B49325) has been synthesized via a base-catalyzed Aldol condensation between an aromatic aldehyde and a ketone in ethanol. nih.gov This methodology can be envisioned for the synthesis of precursors to this compound derivatives.

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. frontiersin.org This reaction is particularly useful for introducing substituents at the β-position of the unsaturated system. In the context of naphthalene chemistry, Michael additions have been extensively studied with naphthoquinones as the Michael acceptors. nih.gov Nucleophiles such as amines and thiols readily add to the naphthoquinone ring system, allowing for the introduction of a wide range of functional groups. nih.gov These reactions can be part of a cascade sequence, where the initial Michael adduct undergoes further transformations. mdpi.com

| Naphthoquinone | Amine | Base | Product | Yield (%) |

|---|---|---|---|---|

| 1,4-Naphthoquinone (B94277) | Morpholine | Et₃N | 2-Morpholinonaphthalene-1,4-dione | 80 |

| 1,4-Naphthoquinone | Piperidine | Et₃N | 2-(Piperidin-1-yl)naphthalene-1,4-dione | 75 |

| 1,4-Naphthoquinone | Pyrrolidine | K₂CO₃ | 2-(Pyrrolidin-1-yl)naphthalene-1,4-dione | 65 |

Table 5: Synthesis of 2-aminonaphthalene-1,4-dione (B1606235) derivatives via nucleophilic substitution, a reaction analogous to aza-Michael addition. nih.gov

Friedel-Crafts Type Transformations on Naphthalene Systems

The Friedel-Crafts reaction is a foundational method for attaching substituents to aromatic rings, proceeding via electrophilic aromatic substitution. In the context of synthesizing this compound precursors, Friedel-Crafts acylation is particularly relevant. This involves the reaction of naphthalene with an acyl halide, such as p-methoxybenzoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

The acylation of naphthalene can yield two primary isomeric ketones: 1-acetylnaphthalene and 2-acetylnaphthalene. The regioselectivity of this reaction—that is, whether substitution occurs at the alpha (C1) or beta (C2) position—is highly dependent on the choice of solvent. When the reaction is conducted in non-polar solvents such as carbon disulfide (CS₂) or chlorinated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂), the kinetically favored product, 1-acetylnaphthalene, is predominantly formed. Conversely, using polar solvents like nitrobenzene (B124822) or nitro-methane leads to the formation of the thermodynamically more stable 2-acetylnaphthalene.

This solvent-dependent selectivity is attributed to the differing solubilities of the intermediate-catalyst complexes. In non-polar solvents, the complex formed at the alpha position is less soluble and may precipitate, preventing equilibration to the more stable beta-substituted product. In polar solvents, the intermediates remain dissolved, allowing for the reaction to reach thermodynamic equilibrium, which favors the beta-substituted isomer. For the synthesis of this compound, the initial acylation step would target the 1-position by employing p-methoxybenzoyl chloride in a non-polar solvent, followed by reduction of the resulting ketone to yield the final product.

| Solvent Type | Predominant Product | Control Type |

|---|---|---|

| Non-polar (e.g., CS₂, CH₂Cl₂) | 1-substituted (alpha) | Kinetic |

| Polar (e.g., Nitrobenzene) | 2-substituted (beta) | Thermodynamic |

Synthesis of Key Precursors and Functionalized Derivatives

Strategies for Introducing the Methoxyphenyl Moiety

While Friedel-Crafts reactions provide a classic route, modern cross-coupling methodologies offer versatile and often higher-yielding alternatives for introducing the methoxyphenyl moiety. The Suzuki-Miyaura and Negishi couplings are prominent examples of palladium-catalyzed reactions used to form carbon-carbon bonds between aryl partners.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide. To synthesize this compound, this would typically involve the coupling of 1-bromonaphthalene (B1665260) with (4-methoxyphenyl)boronic acid. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

The Negishi coupling utilizes an organozinc reagent, which couples with an organic halide. For this specific synthesis, 1-bromonaphthalene could be reacted with a (4-methoxyphenyl)zinc halide. Negishi couplings are valued for their high reactivity and selectivity in forming C-C bonds between sp², sp³, and sp hybridized carbon atoms. Both Suzuki and Negishi reactions represent powerful strategies for the convergent synthesis of the target molecule, where the naphthalene and methoxyphenyl fragments are prepared separately and then joined in a final step.

| Reaction | Organometallic Reagent | Key Advantages |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid) | Mild conditions, functional group tolerance, commercially available reagents |

| Negishi Coupling | Organozinc | High reactivity, couples various carbon hybridizations (sp³, sp², sp) |

Approaches to Substituted Naphthalene Core Structures

The synthesis of functionalized analogues of this compound requires access to variously substituted naphthalene precursors. Regioselective functionalization of the naphthalene core is a critical first step. As previously discussed, Friedel-Crafts acylation offers a powerful tool for introducing carbonyl groups at either the C1 or C2 position, depending on the solvent system employed.

These acylnaphthalenes serve as versatile intermediates. The ketone functionality can be transformed into a variety of other groups, or it can act as a directing group for subsequent electrophilic aromatic substitution reactions. For instance, a 1-acylnaphthalene can be used as a precursor for further substitution on the naphthalene ring before being coupled with the methoxyphenyl moiety. Alternatively, halogenated naphthalenes, such as 1-bromonaphthalene or 1-iodonaphthalene, are common starting materials for cross-coupling reactions like the Suzuki and Negishi couplings. These halo-naphthalenes can themselves be prepared from naphthalene through electrophilic halogenation or from naphthylamines via Sandmeyer-type reactions, providing a range of starting points for creating diverse naphthalene core structures.

Stereoselective Synthesis Considerations for Analogues

When ortho-substituents are present on both the naphthalene and the phenyl rings of 1-aryl-naphthalene systems, rotation around the C-C single bond connecting the two rings can be sterically hindered. This restricted rotation can give rise to a form of stereoisomerism known as atropisomerism, where the different rotational conformers (atropisomers) are stable and isolable. The synthesis of single, enantiomerically pure atropisomers is a significant challenge in modern organic chemistry. researchgate.netrsc.orgrsc.org

The asymmetric Suzuki-Miyaura coupling has emerged as a powerful method for the atroposelective synthesis of axially chiral biaryls. nih.govresearchgate.netnsf.gov This is achieved by employing a palladium catalyst coordinated to a chiral ligand. The chiral environment created by the ligand influences the transition state of the reductive elimination step, favoring the formation of one atropisomer over the other. nsf.gov The choice of chiral ligand is critical, with various phosphine-based ligands having been developed to induce high levels of enantioselectivity. researchgate.net

Key factors influencing the success of an asymmetric Suzuki-Miyaura coupling include:

Ligand Structure: The steric and electronic properties of the chiral ligand are paramount in controlling the stereochemical outcome. researchgate.net

Substrate Steric Hindrance: The size of the ortho-substituents on both coupling partners directly impacts the rotational barrier of the resulting biaryl and the degree of enantioselectivity that can be achieved. nsf.gov

Reaction Conditions: Parameters such as temperature, solvent, and base can significantly affect both the reaction yield and the enantiomeric excess of the product. acs.org

While the parent compound this compound is not chiral, the principles of atroposelective synthesis are directly applicable to its analogues that possess the necessary ortho-substitution pattern to exhibit axial chirality. researchgate.netrsc.org

Chemical Reactivity and Mechanistic Investigations of 1 4 Methoxyphenyl Naphthalene

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of 1-(4-methoxyphenyl)naphthalene in substitution reactions is governed by the electronic properties of both the naphthalene (B1677914) and the methoxyphenyl moieties. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group, activating the phenyl ring towards electrophilic attack, primarily at the ortho positions (positions 2' and 6') relative to the methoxy group, as the para position is blocked. The entire 4-methoxyphenyl (B3050149) substituent acts as an activating group on the naphthalene ring. The naphthalene system itself is more reactive than benzene (B151609) towards electrophilic substitution, with a preference for attack at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7).

Electrophilic halogenation and nitration of this compound are predicted to occur on the more activated ring system. The presence of the electron-donating methoxy group strongly activates the phenyl ring. However, the naphthalene ring is also highly susceptible to electrophilic attack. The regioselectivity is determined by a combination of electronic activation and steric hindrance. google.com

Nitration: The nitration of aromatic compounds with electron-donating substituents, such as an alkoxy group, typically results in a mixture of ortho and para substituted products. google.com For this compound, nitration could potentially occur on either aromatic system.

On the Phenyl Ring: The methoxy group directs electrophiles to the ortho positions (2' and 6').

On the Naphthalene Ring: The 1-substituent directs incoming electrophiles primarily to the C4 (para) and C5/C8 (peri) positions. Attack at the C4 position is generally favored electronically, but steric hindrance from the adjacent methoxyphenyl group can influence the outcome.

The choice of nitrating agent and reaction conditions is crucial. Powerful nitrating systems like a mixture of nitric acid and sulfuric acid would likely lead to multiple nitrations, whereas milder reagents, such as N-nitropyrazoles in the presence of a Lewis acid catalyst, could offer better control. acs.org The use of solid acid catalysts like zeolites can promote para-selectivity in the nitration of substituted aromatics by leveraging shape-selectivity within their porous structures. researchgate.net

Halogenation: Similar to nitration, halogenation is directed by the activating groups. Methods for the regioselective halogenation of aromatic compounds often rely on specific catalysts or directing groups to overcome the formation of isomeric mixtures. researchgate.net Decarboxylative halogenation, a process that converts carboxylic acids to aryl halides, represents a specific pathway, though it requires the presence of a carboxyl group. acs.org For direct halogenation, steric factors would play a significant role, potentially favoring substitution at the less hindered positions of the naphthalene ring, such as C4 or C5.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of this compound

| Reaction | Reagent Example | Predicted Major Substitution Site(s) | Influencing Factors |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Naphthalene Ring (C4, C5) or Phenyl Ring (C2') | Steric hindrance, reagent strength |

| Halogenation | Br₂/FeBr₃ | Naphthalene Ring (C4, C5) | Steric hindrance, catalyst choice |

Acylation and Alkylation Reactions

Friedel-Crafts acylation and alkylation reactions on substituted naphthalenes are well-established but often result in product mixtures. The choice of solvent can significantly influence the position of acylation on the naphthalene ring; non-polar solvents tend to favor substitution at the 1-position, while polar solvents favor the 2-position. chemcess.com

For this compound, the existing substituent at C1 directs incoming acyl or alkyl groups primarily to the 4-position of the naphthalene ring. The reaction is typically carried out using a Lewis acid catalyst like AlCl₃.

Research on the photoredox-catalyzed acylation and alkylation of naphthalene has shown that a radical mechanism can be employed. rsc.org In such a process, an acyl or alkyl radical is generated, which then attacks the naphthalene substrate. Theoretical calculations suggest that the radical attack preferentially occurs at the position with the highest spin density in the naphthalene radical cation, which can lead to high regioselectivity. rsc.org While not specifically studied for this compound, this method presents a modern alternative to traditional Friedel-Crafts conditions.

Alkylation can also be achieved through other pathways, such as the photocatalytic deoxygenative alkylation of benzyl (B1604629) alcohols, though this does not involve direct C-H alkylation of the aromatic core. acs.org

While naphthalene is electron-rich and generally undergoes electrophilic substitution, it can be made to react with nucleophiles under specific conditions, leading to dearomatization. jst.go.jp This typically requires the presence of an activating group, such as a carbonyl or ester, on the naphthalene ring and the use of a strong nucleophile, like an organolithium reagent.

Studies on naphthyl ketones and esters have shown that nucleophiles can add in a 1,4-conjugate fashion to the naphthalene ring system, particularly when the carbonyl group is sterically hindered. jst.go.jp For example, the reaction of a naphthyl ester bearing a bulky group with an organolithium reagent can result in nucleophilic attack at the C4 position, leading to a substituted dihydronaphthalene product after rearomatization or quenching. researchgate.net

In the context of this compound, direct nucleophilic attack is unlikely without an electron-withdrawing group on the ring system. However, if the molecule were transformed into a derivative, for example, this compound-2-carboxylic ester, it could undergo such dearomatizing nucleophilic additions. The regioselectivity of the attack is highly dependent on the substrate, the nucleophile, and the reaction conditions, including the solvent. jst.go.jp

Photochemical Transformations and Photoreactivity Studies

The extended π-system of this compound makes it a potent chromophore, susceptible to a variety of photochemical reactions. Irradiation with UV light can lead to the formation of excited states that undergo solvolysis, rearrangements, or cyclizations.

The photolysis of naphthalene derivatives, particularly those bearing substituents with heteroatoms, can lead to bond cleavage and reaction with the solvent. Research on the photolysis of 1-naphthylmethyl esters has revealed that the mechanism can involve either homolytic bond cleavage to form radical pairs or intramolecular electron transfer. researchgate.net The presence of a methoxy group on an attached phenyl ring was found to promote intramolecular electron transfer, with the naphthalene moiety acting as the electron acceptor. researchgate.net This charge-transfer exciplex can then fragment, leading to specific products.

Photosolvolysis reactions are common for hydroxymethyl-substituted naphthalenes and related structures. acs.orgnih.gov These reactions often proceed through the formation of highly reactive quinone methide (QM) intermediates. rsc.org For instance, irradiation of (4-hydroxyphenyl)naphthalene derivatives in aqueous or alcohol solutions can lead to photodehydration, forming a QM that is subsequently trapped by the nucleophilic solvent. nih.govrsc.org While this compound lacks the hydroxyl group necessary for this specific pathway, its structural similarity to photochemically active compounds suggests a high potential for photoreactivity. Laser flash photolysis studies on related systems have been instrumental in detecting these transient QM intermediates. scispace.com

Table 2: Mechanistic Pathways in the Photolysis of Naphthalene Derivatives

| Derivative Type | Proposed Intermediate(s) | Final Product(s) | Source |

|---|---|---|---|

| 1-Naphthylmethyl ester (with methoxyaryl group) | Intramolecular charge-transfer exciplex | Decarboxylation and radical coupling products | researchgate.net |

| Hydroxymethyl-substituted naphthylphenols | Quinone Methide (QM) | Photosolvolysis products (ethers, alcohols) | nih.govrsc.org |

Light-Induced Rearrangements and Cyclizations

The excited states of aromatic compounds can participate in pericyclic reactions, including rearrangements and cycloadditions. Light-induced cycloaddition reactions are a cornerstone of "click chemistry," where a photogenerated reactive intermediate is trapped by a reaction partner. nih.gov For example, tetrazoles attached to a naphthalene ring can be photolyzed to form highly reactive nitrile imines, which then undergo [3+2] cycloaddition with alkenes. nih.gov

Gold-catalyzed cyclizations of dienones bearing p-methoxyphenyl (PMP) groups have been shown to proceed rapidly, highlighting the electronic influence of the PMP group in promoting cyclization cascades, although this specific example is not light-induced. acs.org The synthesis of dihydronaphthalenes has also been achieved using visible light-mediated reactions, demonstrating that light can be used to construct complex ring systems based on the naphthalene framework. uni-regensburg.de

Charge Transfer Complex Formation and Reactivity

The formation of charge-transfer (CT) complexes, which are supramolecular assemblies of electron-rich and electron-poor components, can significantly influence the reactivity and electronic properties of the constituent molecules. researchgate.net In the context of this compound and its derivatives, the interaction between the electron-donating methoxyphenyl group and the electron-accepting naphthalene moiety can lead to the formation of intramolecular charge-transfer (ICT) complexes, particularly in the excited state. nih.gov

The photophysical properties of various 4-naphthalen-1-yl-benzoic acid derivatives have been systematically investigated to understand the energy-transfer pathway in luminescent lanthanide complexes. nih.gov For instance, the fluorescence spectra of 4-naphthalen-1-yl-benzoic acid (NA-1) and 4-[4-(4-methoxyphenyl)-naphthalen-1-yl]-benzoic acid (NA-2) exhibit large Stokes shifts as the solvent polarity increases. nih.gov This phenomenon is attributed to the formation of an ICT complex in the excited state. nih.gov The efficient energy transfer from the ligand to the Eu(III) ion in the corresponding europium complexes (NAC-1 and NAC-2) in polar solvents further supports the significant role of the ICT state in the energy-transfer process. nih.gov

In contrast, a derivative where a -CH2O- group acts as a blocking group, interrupting the π-conjugation between the benzoic acid and naphthalene units, does not show this solvent-dependent fluorescence or efficient energy transfer, highlighting the importance of the direct electronic communication for ICT formation. nih.gov These findings suggest that the ICT state plays a crucial role in the energy-transfer pathway from the ligand to the central metal ion in these complexes. nih.gov

The table below summarizes the photophysical properties of selected 4-naphthalen-1-yl-benzoic acid derivatives and their Eu(III) complexes, illustrating the effect of the intramolecular charge transfer complex on their luminescent properties.

| Compound/Complex | Key Structural Feature | Observation in Polar Solvents | Implication |

| NA-1 | 4-naphthalen-1-yl-benzoic acid | Large Stokes shift in fluorescence spectra | Formation of an intramolecular charge transfer (ICT) complex in the excited state. nih.gov |

| NA-2 | 4-[4-(4-methoxyphenyl)-naphthalen-1-yl]-benzoic acid | Large Stokes shift in fluorescence spectra | Formation of an ICT complex in the excited state. nih.gov |

| NAC-1 | Eu(III) complex of NA-1 | Intensive luminescence of Eu(III) ions upon ligand photoexcitation | Efficient energy transfer from the ligand to the Eu(III) ion, mediated by the ICT state. nih.gov |

| NAC-2 | Eu(III) complex of NA-2 | Intensive luminescence of Eu(III) ions upon ligand photoexcitation | Efficient energy transfer from the ligand to the Eu(III) ion, mediated by the ICT state. nih.gov |

| NA-3 | 4-{4-[4-(4-methoxyphenyl)-naphthalen-1-yl]-benzyloxy}-benzoic acid | No significant dependence of fluorescence spectrum on solvent polarity | The -OCH2- group acts as a blocking group, preventing ICT state formation. nih.gov |

Reactions Involving the Ether Linkage and Aromatic Rings

The ether linkage and the aromatic rings of this compound are susceptible to various chemical transformations. The methoxy group can undergo nucleophilic substitution reactions. For instance, cleavage of the ether bond can occur under specific conditions, such as refluxing with pyridine (B92270) hydrochloride, to yield the corresponding phenol. google.com

The naphthalene and methoxyphenyl rings can participate in electrophilic substitution reactions. The electron-donating methoxy group activates the phenyl ring towards electrophilic attack. Conversely, the naphthalene ring system can also undergo reactions such as dearomatization through nucleophilic addition. jst.go.jp For example, the reaction of organolithium reagents with certain naphthalenecarboxylates can lead to the regioselective addition to the naphthalene nucleus, resulting in dihydronaphthalenecarboxylates in high yields. researchgate.net The steric hindrance of the substituents on the naphthalene ring can influence the regioselectivity of these reactions, favoring 1,4-addition over 1,2-addition. jst.go.jp

Furthermore, transition metal-catalyzed reactions can modify the aromatic rings. For example, ruthenium and rhodium porphyrin complexes can catalyze the cyclodimerization of arylethynes to form 1-aryl-substituted naphthalenes. torvergata.it

The table below provides examples of reactions involving the ether linkage and aromatic rings of this compound and its derivatives.

| Reaction Type | Reagents and Conditions | Product(s) | Key Observation |

| Ether Cleavage | Pyridine hydrochloride, reflux | 4-(naphthalen-1-yl)phenol | Cleavage of the methyl ether to form a hydroxyl group. google.com |

| Nucleophilic Dearomatization | Organolithium reagents on naphthalenecarboxylates | Dihydronaphthalenecarboxylates | Regioselective 1,4-addition to the naphthalene ring. researchgate.net |

| Electrophilic Cyclization | I2, NaHCO3, CH3CN on 1-(4-methoxyphenyl)-4-phenylbut-3-yn-2-ol | Iodinated naphthalene derivative | Cyclization onto the aromatic ring to form a substituted naphthalene. nih.gov |

| Cross-Coupling | 4-methoxyphenylboronic acid, Ni precatalyst, K3PO4 | This compound | Formation of the biaryl system via Suzuki-Miyaura coupling. nih.gov |

Comprehensive Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 1-(4-Methoxyphenyl)naphthalene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, multiplet), and coupling constants (J) are all used to assign protons to their specific positions on the aromatic rings.

Published data for this compound in different deuterated solvents demonstrates the typical chemical shifts observed. In deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the naphthalene (B1677914) and phenyl rings resonate in the downfield region between δ 7.00 and 8.00 ppm. The three protons of the methoxy (B1213986) (-OCH₃) group appear as a sharp singlet further upfield, typically around δ 3.88 ppm, due to being attached to an oxygen atom and shielded from the direct influence of the aromatic ring currents. nih.gov

In dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts are slightly different due to solvent effects. The naphthalene protons can be found between δ 7.83 and 8.03 ppm, with the remaining aromatic protons appearing as a multiplet between δ 7.37 and 7.60 ppm. rsc.org The methoxy protons are observed at approximately δ 3.84 ppm. rsc.org The complex multiplet patterns in the aromatic region arise from the spin-spin coupling between adjacent protons on the naphthalene and phenyl rings.

| Solvent | Frequency | Chemical Shift (δ ppm) | Assignment |

|---|---|---|---|

| DMSO-d₆ | 400 MHz | 8.03 – 7.96 (m, 1H), 7.92 (dd, J = 8.3, 1.2 Hz, 1H), 7.83 (dd, J = 8.3, 1.4 Hz, 1H) | Naphthalene H |

| DMSO-d₆ | 400 MHz | 7.60 – 7.37 (m, 6H) | Aromatic H |

| DMSO-d₆ | 400 MHz | 7.14 – 7.06 (m, 2H) | Aromatic H |

| DMSO-d₆ | 400 MHz | 3.84 (s, 3H) | -OCH₃ |

| CDCl₃ | 400 MHz | 7.93-7.82 (m, 3H) | Naphthalene H |

| CDCl₃ | 400 MHz | 7.52-7.39 (m, 6H) | Aromatic H |

| CDCl₃ | 400 MHz | 7.04-7.02 (m, 2H) | Aromatic H |

| CDCl₃ | 400 MHz | 3.88 (s, 3H) | -OCH₃ |

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum. While specific experimental data for the 1-substituted isomer is not widely published, data for the closely related isomer, 2-(4-methoxyphenyl)naphthalene, allows for an accurate prediction of the expected chemical shifts. rsc.org

The spectrum would show multiple signals in the aromatic region (approximately δ 110-160 ppm). rsc.org

The carbon atom of the methoxy group (-OCH₃) is expected to resonate around δ 55.3 ppm. rsc.org

The carbon atom on the phenyl ring directly attached to the oxygen (C-O) would appear significantly downfield, around δ 159 ppm, due to the deshielding effect of the electronegative oxygen atom. rsc.org

The carbons of the naphthalene ring and the remaining carbons of the phenyl ring would produce a series of signals between δ 114 and 138 ppm. rsc.org The quaternary carbons (those not bonded to any hydrogen) typically show weaker signals than the protonated carbons.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing ¹H-¹H connectivities within the same ring system. It would show correlations between adjacent protons on the naphthalene ring and on the 4-methoxyphenyl (B3050149) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC is crucial as it would show a correlation between the protons on one ring (e.g., H-2' and H-6' of the phenyl ring) and the carbon atom at the point of connection on the other ring (C-1 of the naphthalene ring), thus confirming the C-C bond that links the two aryl systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound, the electron ionization (EI) mass spectrum shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 234. rsc.org This value corresponds directly to the molecular weight of the compound (C₁₇H₁₄O), confirming its elemental composition.

Under electron ionization, the molecular ion can undergo fragmentation, providing further structural clues. Common fragmentation pathways for this molecule would include the loss of a methyl radical (•CH₃, a mass loss of 15) from the methoxy group to form a stable ion at m/z 219, or the loss of a methoxy radical (•OCH₃, a mass loss of 31) to yield an ion at m/z 203.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, the theoretical exact mass is calculated as 234.104465 for the molecular formula C₁₇H₁₄O. An HRMS experiment would be expected to yield a mass value extremely close to this theoretical calculation (typically within 5 ppm), thereby distinguishing it from other possible formulas that might have the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the chemical bonds within a molecule. The resulting spectra provide a characteristic "fingerprint" based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands:

Aromatic C-H Stretch: A group of sharp bands above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on both the naphthalene and phenyl rings. nist.gov

Aliphatic C-H Stretch: Absorption bands in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methoxy (-OCH₃) group.

Aromatic C=C Stretch: Multiple sharp bands in the 1500-1610 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the aromatic rings. mdpi.com

Asymmetric C-O-C Stretch: A strong, prominent band typically found around 1250 cm⁻¹ due to the asymmetric stretching of the aryl-ether linkage.

Symmetric C-O-C Stretch: A weaker band near 1040 cm⁻¹ corresponding to the symmetric stretch of the C-O-C bond.

C-H Out-of-Plane Bending: A series of strong bands in the 700-900 cm⁻¹ region. The exact positions of these bands are highly diagnostic of the substitution pattern on the aromatic rings (1-substituted naphthalene and 1,4-disubstituted benzene). For instance, the 1-substituted naphthalene moiety would show characteristic bands around 780-800 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. The Raman spectrum of this compound would be expected to show:

Aromatic Ring Vibrations: Strong signals corresponding to the symmetric "ring-breathing" modes of both the naphthalene and phenyl rings, often appearing in the 1000-1600 cm⁻¹ range. The C=C stretching vibrations around 1600 cm⁻¹ are typically very strong in Raman spectra of aromatic compounds.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible, though often less intense than the ring modes. The combination of these spectroscopic techniques provides a complete and detailed picture of the molecular structure of this compound, confirming its identity and purity.

Identification of Functional Groups via IR Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is characterized by absorption bands corresponding to its constituent aromatic rings and the ether linkage.

The primary functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: The presence of both naphthalene and benzene (B151609) rings results in sharp absorption bands typically appearing just above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

C-O-C Ether Stretching: The methoxy group (-OCH₃) attached to the phenyl ring gives rise to two characteristic C-O stretching bands. A strong, asymmetric stretching band is expected in the 1230-1275 cm⁻¹ range, and a weaker, symmetric stretching band appears around 1020-1075 cm⁻¹.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted aromatic rings provide information about the substitution pattern and appear in the 675-900 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1230 - 1275 |

| Aryl Ether (C-O-C) | Symmetric Stretching | 1020 - 1075 |

| Aromatic C-H | Out-of-Plane Bending | 675 - 900 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. In this compound, the most intense Raman signals are expected from the highly polarizable aromatic systems.

Key vibrational modes observed in the Raman spectrum would include:

Ring Stretching and Breathing Modes: The conjugated π-systems of the naphthalene and phenyl rings give rise to strong Raman scattering. Characteristic bands for naphthalene derivatives often appear near 1380 cm⁻¹ and 1580 cm⁻¹. The feature around 1380 cm⁻¹ is often attributed to a ring breathing mode, while the higher frequency band relates to C=C stretching.

C-H Vibrations: While C-H stretching modes are visible, they are typically less intense in Raman than in IR spectra.

The symmetric nature of ring breathing vibrations in aromatic compounds often leads to strong, sharp peaks in the Raman spectrum, making it a powerful tool for analyzing the skeletal structure of such molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For conjugated aromatic compounds like this compound, the absorption is dominated by π → π* transitions, where an electron is promoted from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO).

Absorption and Emission Spectral Analysis

The UV-Vis absorption spectrum of this compound is defined by the extended π-conjugated system spanning both the naphthalene and the methoxyphenyl moieties. Unsubstituted naphthalene exhibits strong ultraviolet absorption with distinct peaks. The introduction of the methoxyphenyl group extends this conjugation and modifies the electronic transitions.

The spectrum is expected to show intense absorption bands in the ultraviolet region. The fluorescence emission spectrum, obtained by exciting the molecule at a wavelength within its absorption band, would typically appear as a mirror image of the lowest-energy absorption band, shifted to a longer wavelength (a Stokes shift).

Influence of Substituents on Electronic Properties

Substituents on an aromatic ring can significantly alter its electronic spectrum. The methoxy group (-OCH₃) is a potent electron-donating group (auxochrome) due to the resonance effect of the lone pair of electrons on the oxygen atom.

This electron donation increases the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. A smaller energy gap requires lower energy (longer wavelength) light to induce the π → π* transition. Consequently, the presence of the 4-methoxyphenyl substituent causes a bathochromic shift (red shift) in the absorption maxima (λmax) compared to unsubstituted naphthalene. This effect is often accompanied by a hyperchromic effect , which is an increase in the molar absorptivity (ε).

| Compound | Typical λmax (nm) | Effect of Substituent |

|---|---|---|

| Naphthalene | ~221, ~275, ~312 | Baseline |

| This compound | > 312 nm | Bathochromic (Red) Shift |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

Single Crystal X-ray Diffraction (SCXRD) Analysis

In the crystal structure of 1,4-bis(4-methoxyphenyl)naphthalene, the naphthalene ring system is nearly planar. A key structural feature is the orientation of the methoxyphenyl rings relative to the naphthalene core. These rings are significantly twisted out of the plane of the naphthalene system. This twisted conformation is a result of steric hindrance between the hydrogen atoms on the phenyl rings and the naphthalene core, which prevents the entire molecule from adopting a planar structure. The dihedral angles between the plane of the naphthalene ring and the planes of the two methoxyphenyl rings are substantial, typically in the range of 60° to 67°. This non-planar arrangement has important implications for the extent of π-conjugation across the molecule in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₂₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Feature | Non-planar conformation |

| Dihedral Angles (Naphthalene-Phenyl) | ~60° - 67° |

This structural information is crucial for understanding how the molecule packs in a crystal lattice and how its solid-state properties might differ from its properties in solution.

Crystal Packing and Intermolecular Interaction Analysis

The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, is determined by a variety of weak intermolecular forces. For this compound, a complete analysis would involve single-crystal X-ray diffraction to determine the precise three-dimensional structure. This analysis would reveal the unit cell parameters and the spatial arrangement of the molecules within it.

The primary intermolecular interactions expected to govern the crystal packing of this compound include:

Van der Waals Forces: These non-specific attractive and repulsive forces are significant due to the large surface area of the naphthalene and phenyl rings.

π-π Stacking: The aromatic nature of the naphthalene and methoxyphenyl rings would likely lead to stacking interactions, where the electron-rich π systems of adjacent molecules align.

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-electron clouds of neighboring aromatic systems, further stabilizing the crystal structure.

While specific data for this compound is not available, studies on closely related compounds, such as 1,4-Bis(4-methoxyphenyl)naphthalene, show that C—H···π interactions can consolidate molecular packing and lead to the formation of supramolecular chains. nih.gov In such related structures, the methoxybenzene rings are often significantly twisted out of the plane of the naphthalene ring system. nih.gov

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Description | Potential Groups Involved |

|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Naphthalene ring, Phenyl ring |

| C-H···π Interactions | A weak hydrogen bond between a soft acid (C-H) and a soft base (π system). | Aromatic C-H bonds and adjacent aromatic rings |

| Van der Waals Forces | General intermolecular forces based on temporary fluctuations in electron density. | Entire molecule |

Polymorphism and Solid-State Conformation Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. nih.gov These different forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and solid-state NMR.

Conformational studies in the solid state focus on the specific three-dimensional shape adopted by the molecule within the crystal. For this compound, the key conformational feature is the dihedral angle between the naphthalene ring system and the 4-methoxyphenyl ring. This angle is determined by the balance between steric hindrance and electronic effects. Different polymorphs could exhibit different dihedral angles, a phenomenon known as conformational polymorphism.

Although specific polymorphic studies on this compound have not been reported, research on other naphthalene-based ligands has demonstrated the existence of polymorphs stabilized by different packing motifs and C–H···π interactions. rsc.org

Table 2: Hypothetical Conformational Data for Potential Polymorphs

| Polymorph | Crystallization Condition | Dihedral Angle (Naphthalene-Phenyl) | Key Stabilizing Interactions |

|---|---|---|---|

| Form I | Data not available | Data not available | Data not available |

Thermal Analysis Techniques for Stability Studies

Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. For this compound, these methods would provide critical information about its thermal stability, melting point, and decomposition behavior.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated. A TGA thermogram for this compound would indicate the temperature at which the compound begins to decompose and the extent of mass loss at various temperatures. The pyrolysis of naphthalene-derived materials typically occurs at high temperatures, often in the range of 480–500 °C.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve would show endothermic peaks corresponding to melting and exothermic peaks related to decomposition or crystallization events. This would precisely determine the melting point of the compound.

While specific TGA or DSC data for this compound are not found in the reviewed literature, the melting point of the related compound 1,4-Bis(4-methoxyphenyl)naphthalene has been reported as 421–423 K (148-150 °C). nih.gov

Table 3: Expected Thermal Analysis Data for this compound

| Analytical Technique | Parameter Measured | Information Obtained | Expected Result |

|---|---|---|---|

| TGA | Mass Loss vs. Temperature | Onset of decomposition, Thermal stability range | Data not available |

| DSC | Heat Flow vs. Temperature | Melting point, Enthalpy of fusion, Decomposition temperature | Data not available |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density.

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 1-(4-Methoxyphenyl)naphthalene, the primary conformational variable is the dihedral angle between the naphthalene (B1677914) and the 4-methoxyphenyl (B3050149) ring systems.

This rotation around the single bond connecting the two rings is subject to a balance of forces: steric hindrance between hydrogen atoms on the adjacent rings, which favors a twisted conformation, and the drive for extended π-conjugation, which favors a planar arrangement. Computational methods would systematically rotate this bond to map the potential energy surface and identify the global minimum energy conformation. Such calculations would yield precise data on bond lengths, bond angles, and the crucial dihedral angle defining the molecule's shape. However, specific optimized geometric parameters for this compound are not available in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small gap is associated with higher chemical reactivity, lower kinetic stability, and easier electronic excitation, as less energy is required to move an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed across the electron-rich naphthalene and methoxyphenyl rings, while the LUMO would also be located on these aromatic systems. DFT calculations would provide precise energy values for these orbitals and the resulting energy gap, offering insights into the molecule's electronic stability and potential for charge transfer. Specific calculated values for the HOMO, LUMO, and the energy gap for this compound have not been reported in available studies.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, typically found around electronegative atoms (like the oxygen of the methoxy (B1213986) group). These areas are prone to electrophilic attack.

Blue: Regions of most positive potential, usually located around hydrogen atoms. These sites are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

An MEP map for this compound would likely show a negative potential (red) localized around the oxygen atom of the methoxy group, highlighting it as a site for hydrogen bonding or interaction with electrophiles. The aromatic rings would exhibit varying potentials, influencing how the molecule interacts with other species. A specific, calculated MEP map for this molecule is not available.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT methods are widely used to predict various spectroscopic properties, providing a valuable complement to experimental data.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predictions are based on calculating the magnetic shielding around each nucleus within the optimized molecular geometry. Comparing calculated and experimental spectra can aid in confirming the structure and assigning signals.

IR (Infrared): DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other motions of the atoms. The resulting theoretical IR spectrum can be used to assign the peaks in an experimental spectrum to specific vibrational modes.

UV-Vis (Ultraviolet-Visible): While DFT is used for ground-state properties, its extension, TD-DFT, is used for excited states and UV-Vis spectra predictions, as discussed below.

Detailed tables of predicted ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies for this compound are contingent on dedicated computational studies, which are not currently available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To study how a molecule interacts with light, which involves promoting electrons to higher energy states, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method. It is an extension of DFT that allows for the calculation of electronic excited states and their properties.

Simulation of Electronic Absorption and Emission Spectra

TD-DFT is particularly effective for simulating UV-Vis absorption spectra. The calculation provides the key parameters that define a spectrum:

Excitation Energies: The energy required to promote an electron from a lower orbital to a higher one. These are typically converted into wavelengths (λ) to be compared with experimental spectra.

Oscillator Strengths (f): A dimensionless quantity that represents the probability of a particular electronic transition. Transitions with high oscillator strengths correspond to intense absorption peaks.

A TD-DFT simulation for this compound would predict the wavelengths of maximum absorption (λₘₐₓ) and the intensity of these absorptions, corresponding to π → π* transitions within the aromatic system. Furthermore, by optimizing the geometry of the first excited state, TD-DFT can also be used to simulate fluorescence (emission) spectra, predicting the energy released when the molecule returns to its ground state. Such simulations would provide a deep understanding of the photophysical properties of the molecule, but specific simulated absorption and emission data for this compound are not found in the reviewed literature.

An article focusing solely on the theoretical and computational chemistry of “this compound” that adheres to the specified outline cannot be generated at this time.

Extensive searches for scientific literature pertaining to "this compound" did not yield specific studies covering the requested topics of Charge Transfer Phenomena, Molecular Dynamics (MD) and Monte Carlo (MC) Simulations, or detailed Intermolecular Interaction Analysis and Energy Frameworks for this particular compound.

While research exists for similar or derivative compounds (such as 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene or 1,4-Bis(4-methoxyphenyl)naphthalene), presenting that information would violate the strict instruction to focus solely on "this compound". To ensure scientific accuracy and avoid presenting potentially misleading information, the generation of the article as requested is not possible without published research data specific to this molecule in these advanced computational areas.

Computational Studies on Reaction Mechanisms and Kinetics

Theoretical and computational chemistry approaches have become indispensable tools for elucidating the intricate mechanisms and kinetics of complex organic reactions. In the context of the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction, computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the reaction pathways, transition states, and energy barriers that govern the formation of this biaryl compound.

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key elementary steps of this cycle are oxidative addition, transmetalation, and reductive elimination. Computational models of these steps for reactions analogous to the synthesis of this compound have been developed to understand the energetics and kinetics of the process.

The Catalytic Cycle:

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves the following sequence:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (e.g., 1-bromonaphthalene) to a Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a Pd(II) intermediate.

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., 4-methoxyphenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This is often the rate-determining step and can be influenced by the choice of base and solvent.

Reductive Elimination: The final step is the reductive elimination of the two coupled organic moieties from the palladium(II) complex, which forms the C-C bond of the biaryl product, this compound, and regenerates the Pd(0) catalyst.

Detailed Research Findings from Computational Studies:

While specific computational studies focusing exclusively on the entire reaction profile for this compound are not extensively documented, research on closely related systems provides a strong basis for understanding its formation. DFT calculations have been employed to investigate the thermodynamics and kinetics of each step in the Suzuki-Miyaura coupling.

One detailed computational investigation focused on the reductive elimination step to form a 1-(4-methoxyphenyl)naphthyl product from a palladium intermediate. The study calculated the Gibbs free energy profile for this crucial bond-forming step. nih.gov The transition state for the reductive elimination was found to have a relatively low energy barrier, suggesting that this step is facile. nih.gov

The following table summarizes the calculated Gibbs free energy changes for the reductive elimination step forming a 1-(4-methoxyphenyl)naphthyl product.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| RE_2 | Initial four-coordinate palladium intermediate with the two aryl groups cis to each other | 0.0 |

| RE_TS_BD | Transition state for reductive elimination | +7.6 |

| Product Complex | Final complex containing the 1-(4-methoxyphenyl)naphthyl product and the Pd(0) catalyst | -20.4 |

Data sourced from a DFT study on the reductive elimination of 1-(4-methoxyphenyl)naphthyl from a palladium intermediate. nih.gov The energies are relative to the initial palladium intermediate (RE_2).

For the other steps in the catalytic cycle, we can refer to computational studies on model Suzuki-Miyaura reactions, such as the coupling of bromobenzene (B47551) and phenylboronic acid. These studies provide typical activation energies for the fundamental steps of the reaction. nih.gov It is important to note that these values are for a model system and would be influenced by the specific steric and electronic properties of the naphthyl and methoxyphenyl groups in the synthesis of this compound.

The following table presents typical activation energies for the key steps in a model Suzuki-Miyaura cross-coupling reaction.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Addition of bromobenzene to a Pd(0) catalyst | ~9.6 |

| Transmetalation | Transfer of the phenyl group from the boronate complex to the palladium center | ~8.9 |

| Reductive Elimination | Formation of the biphenyl (B1667301) product from the palladium intermediate | ~14.4 - 17.7 |

Data for oxidative addition and reductive elimination are from DFT calculations on the coupling of bromobenzene and phenylboronic acid. nih.gov The activation energy for transmetalation is from a study on the coupling of an aryl sulfamate (B1201201) with 4-methoxyphenylboronic acid. nih.gov These values serve as general estimates for the Suzuki-Miyaura mechanism.

These computational findings highlight that the energy barriers for each step of the Suzuki-Miyaura catalytic cycle are relatively low, which is consistent with the high efficiency of this reaction under mild conditions. The transmetalation step is often considered the rate-determining step, and its kinetics can be significantly affected by the choice of base, which facilitates the formation of the more nucleophilic boronate species. researchgate.net The presence of an electron-donating group, such as the methoxy group on the phenylboronic acid, is generally found to increase the nucleophilicity of the boronate complex, which can facilitate the transmetalation step. researchgate.net

Future Research Directions and Perspectives

Sustainable Synthesis Approaches (e.g., Green Chemistry Principles for Arylnaphthalene Synthesis)

Future synthetic strategies for 1-(4-Methoxyphenyl)naphthalene and related compounds will increasingly be guided by the principles of green chemistry, aiming to minimize environmental impact while maximizing efficiency. sigmaaldrich.comresearchgate.net This involves a shift away from traditional methods that often rely on hazardous solvents and produce significant waste. nih.govjddhs.com Key future developments will likely focus on several areas:

Atom Economy: Synthetic methods will be designed to maximize the incorporation of all materials from the reactants into the final product, thereby reducing waste. sigmaaldrich.comgreenchemistry-toolkit.org This is a central tenet of green chemistry. arkat-usa.org

Safer Solvents and Reaction Conditions: Research will focus on replacing conventional organic solvents with greener alternatives such as water, bio-based solvents, or supercritical fluids. jddhs.comrhhz.net The development of solvent-free reaction conditions, for instance using techniques like vibratory ball milling for cross-coupling reactions, represents a significant goal. nih.govesrapublications.com

Catalysis: The use of catalytic reactions, as opposed to stoichiometric reagents, is fundamental to green synthesis. jddhs.com Future work will involve developing more efficient and recyclable catalysts, including heterogeneous catalysts, for reactions like the Suzuki-Miyaura cross-coupling, a key method for arylnaphthalene synthesis. rhhz.netresearchgate.netsemanticscholar.org

Energy Efficiency: Emphasis will be placed on designing synthetic routes that can be conducted at ambient temperature and pressure to reduce energy consumption. sigmaaldrich.comjddhs.com Innovative energy sources, such as microwave irradiation, may be employed to accelerate reactions and improve energy efficiency. jddhs.com

Table 1: Application of Green Chemistry Principles to Arylnaphthalene Synthesis

| Green Chemistry Principle | Future Research Application | Potential Impact |

|---|---|---|

| Prevention of Waste | Optimizing reaction pathways to eliminate byproducts. | Reduced environmental pollution and disposal costs. sigmaaldrich.com |

| Atom Economy | Employing addition and cycloaddition reactions that incorporate all reactant atoms into the product. | Maximized raw material efficiency. greenchemistry-toolkit.org |

| Safer Solvents & Auxiliaries | Developing Suzuki and other cross-coupling reactions in aqueous media or ionic liquids. | Reduced use of volatile organic compounds (VOCs). jddhs.comrhhz.net |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or continuous flow processes. | Lower energy consumption and faster reaction times. jddhs.comrsc.org |

| Catalysis | Designing highly active, selective, and recyclable palladium or nickel catalysts. | Reduced waste from stoichiometric reagents and lower catalyst loading. nih.govfirp-ula.org |

Exploration of Unprecedented Reactivity and Reaction Design

While established methods like the Suzuki-Miyaura coupling are effective for synthesizing the core arylnaphthalene structure, future research will delve into novel reactivity to create more complex and highly functionalized derivatives. researchgate.netsemanticscholar.org The focus will be on developing new reaction designs that can selectively modify the this compound scaffold.

One promising area is the regioselective C-H functionalization, which allows for the direct modification of specific carbon-hydrogen bonds on the naphthalene (B1677914) or phenyl rings. researchgate.net This avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. jddhs.com Additionally, palladium-catalyzed annulation reactions, where new rings are fused onto the arylnaphthalene backbone, could lead to the creation of novel polycyclic aromatic hydrocarbons with unique electronic and photophysical properties. nih.govelsevierpure.com The development of in-situ strategies, such as ene-allene cycloadditions, could also provide access to polysubstituted naphthalenes that are otherwise difficult to synthesize. rsc.org These advanced synthetic methods will be crucial for creating tailored molecules for specific applications in materials science and medicinal chemistry.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of new chemical entities. springernature.comspringernature.com For the this compound family, these computational tools can accelerate discovery in several ways. ML models can be trained on existing data to predict the biological activities and physical properties of novel derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net This is particularly relevant given that related arylnaphthalene lignans (B1203133) have shown potent anti-tumor activities. mdpi.comnih.govnih.gov

Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a biological target or desired electronic characteristics for materials applications. springernature.com Furthermore, AI can assist in synthesis planning by predicting reaction outcomes and suggesting optimal reaction conditions, which aligns with the goals of green chemistry by improving yields and reducing waste. springernature.com This data-driven approach will enable a more rapid and efficient exploration of the chemical space around the core arylnaphthalene structure.

Advanced Characterization Methodologies for In-Situ Studies

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is essential for process optimization and control. A key principle of green chemistry is real-time analysis for pollution prevention, which necessitates the use of advanced in-situ characterization techniques. sigmaaldrich.com Future research will likely involve the application of spectroscopic methods such as Raman and infrared (IR) spectroscopy, coupled with reaction calorimeters, to monitor reactions as they occur.